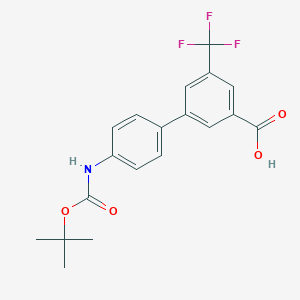
3-(4-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95%
Overview
Description
3-(4-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid (3-(4-BOC-AP)-5-TMB) is an organic compound with a wide range of applications in scientific research. It is a versatile and powerful tool for chemical synthesis, as it can be used in a variety of reactions, such as ring-closing metathesis, Wittig reactions, and Lewis acid catalysis. It is also used as a building block for the synthesis of various drugs, such as antibiotics and anti-tumor agents. 3-(4-BOC-AP)-5-TMB is a highly reactive compound, and it has a high purity of 95%.
Mechanism of Action
The mechanism of action of 3-(4-BOC-AP)-5-TMB is based on its ability to react with other molecules to form a variety of different compounds. It can react with nucleophiles, such as amines, to form amide bonds, or it can react with electrophiles, such as carbonyl compounds, to form ester bonds. It can also react with Lewis acids, such as boron trifluoride, to form a Lewis adduct.
Biochemical and Physiological Effects
3-(4-BOC-AP)-5-TMB has a wide range of biochemical and physiological effects. It can act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and can also inhibit the growth of certain types of cancer cells. It is also known to be a potent antioxidant, and it can scavenge free radicals, which can help to protect cells from oxidative damage. Additionally, it can act as an anti-inflammatory agent, and it can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(4-BOC-AP)-5-TMB in laboratory experiments is its high purity of 95%. This makes it an ideal compound for a wide range of reactions and syntheses. Additionally, it is relatively easy to handle, and it is not toxic or hazardous. However, one limitation of using 3-(4-BOC-AP)-5-TMB is that it is a highly reactive compound, and it can react with other molecules in the reaction mixture, which can affect the outcome of the experiment.
Future Directions
There are a number of potential future directions for the use of 3-(4-BOC-AP)-5-TMB in scientific research. It could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of new polymers and optical brighteners. Additionally, it could be used in the synthesis of peptides and other organic compounds. It could also be used in the development of new fluorescent dyes and optical brighteners. Finally, it could be used in the development of new catalysts for organic reactions.
Synthesis Methods
3-(4-BOC-AP)-5-TMB is synthesized through a two-step process. In the first step, 4-bromo-3-nitrobenzoic acid is reacted with 4-bromoacetophenone in the presence of a base to form 4-bromo-3-nitrobenzyl bromide. The second step involves the reaction of 4-bromo-3-nitrobenzyl bromide with trifluoromethanesulfonic acid in an aqueous solution to form 3-(4-boc-aminophenyl)-5-trifluoromethylbenzoic acid.
Scientific Research Applications
3-(4-BOC-AP)-5-TMB is a useful compound for scientific research, as it can be used as a building block in the synthesis of various drugs and pharmaceuticals. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, it is used in the synthesis of peptides and other organic compounds. It can also be used in the synthesis of fluorescent dyes and optical brighteners.
properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-18(2,3)27-17(26)23-15-6-4-11(5-7-15)12-8-13(16(24)25)10-14(9-12)19(20,21)22/h4-10H,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBAXGFEPQJGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116806 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Boc-aminophenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261940-98-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261940-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




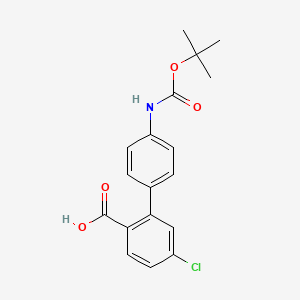
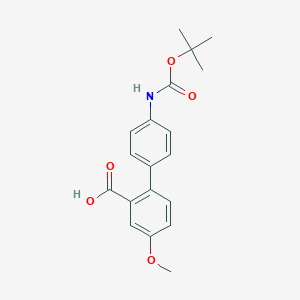
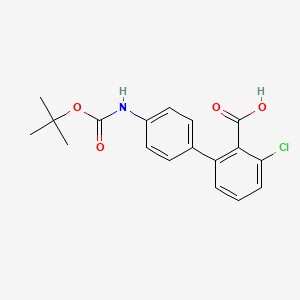


![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412703.png)
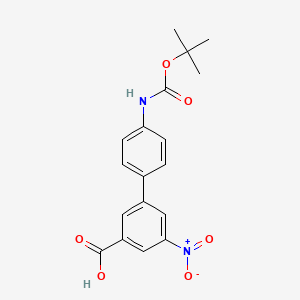
![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)
![3-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412723.png)
![5-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412744.png)
![3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412748.png)
![2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412754.png)
![2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412755.png)